1-Chloroazepane
Overview
Description
1-Chloroazepane is a chemical compound with the molecular formula C6H12ClN. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles.
Preparation Methods
1-Chloroazepane can be synthesized through several methods. One common synthetic route involves the chlorination of azepane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable solvent, such as dichloromethane, under controlled conditions. The reaction proceeds via a free-radical mechanism, where chlorine radicals replace hydrogen atoms on the azepane ring to form this compound .
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced technologies, such as microreactors, to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Chloroazepane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: this compound can be oxidized to form corresponding azepane oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of azepane.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloroazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, azepane derivatives have been studied for their ability to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neurotransmission . The interaction with these receptors can lead to various physiological effects, including sedation and anxiolysis .
Comparison with Similar Compounds
1-Chloroazepane can be compared with other azepane derivatives and similar compounds:
Azepane: The parent compound of this compound, azepane, lacks the chlorine substituent.
1-Bromoazepane: Similar to this compound, 1-Bromoazepane contains a halogen substituent.
1-Fluoroazepane: This compound features a fluorine atom instead of chlorine.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its versatility and potential for further functionalization highlight its importance in the field of organic chemistry.
Properties
IUPAC Name |
1-chloroazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-8-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRMRYPCWFFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447540 | |
Record name | 1-chloroazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28493-41-6 | |
Record name | 1-chloroazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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